![molecular formula C15H14N2O B2470290 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline CAS No. 293737-75-4](/img/structure/B2470290.png)
2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound with the linear formula C15H14N2O . It has a molecular weight of 238.292 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline” is represented by the linear formula C15H14N2O .
Scientific Research Applications
Antiprotozoal Agents
Benzoxazole derivatives, including those related to 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, have been explored for their potential as antiprotozoal and antimicrobial agents. Research by Abdelgawad et al. (2021) found that the amidation of benzoxazolyl aniline with chloroacetyl functional groups resulted in compounds with good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species. This suggests that these compounds could be promising in the development of new antimicrobial and antiprotozoal agents (Abdelgawad et al., 2021).
Azo Dye Synthesis
Maliyappa et al. (2020) synthesized heterocyclic azo dyes by diazo-coupling reactions involving aniline derivatives. These dyes showed higher intensity and good quantum yield, indicating potential applications in dyeing and colorimetric analysis. Additionally, these compounds exhibited appreciable antitubercular activity and could inhibit the growth of cancerous cells (Maliyappa et al., 2020).
Novel Polysubstituted Derivatives
El-Rady et al. (2004) synthesized novel polysubstituted 1,5-benzodiazepine and benzoxazole derivatives using ketene dithioacetals and aniline derivatives. These compounds could have potential applications in medicinal chemistry and drug development, considering the pharmacological significance of 1,5-benzodiazepine and benzoxazole frameworks (El-Rady et al., 2004).
Antimicrobial Activity
Balaswamy et al. (2012) investigated benzoxazole derivatives for their antimicrobial activity. These compounds, synthesized from methyl 2-substituted benzoxazole-5-carboxylate, showed potential as antimicrobial agents, highlighting the versatility of benzoxazole derivatives in pharmacological applications (Balaswamy et al., 2012).
Antitubercular Activity
Research by Dighe et al. (2012) on benzoxazole derivatives demonstrated potential antitubercular activity. This suggests that these compounds could contribute to the development of new treatments for tuberculosis (Dighe et al., 2012).
Crystallography and DFT Studies
Glamočlija et al. (2020) conducted X-ray crystallography and DFT studies on biologically active benzoxazole derivatives. These studies are crucial in understanding the structural and electronic aspects of these compounds, which can inform their application in various fields (Glamočlija et al., 2020).
Real-time PCR Reporting
Ahmad (2007) studied BOXTO (related to benzoxazole) as a real-time PCR reporting fluorescent dye. BOXTO showed no inhibitory effects on real-time PCR, indicating its potential in molecular biology and diagnostic applications (Ahmad, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide spectrum of pharmacological activities .
Mode of Action
Benzoxazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been associated with a range of biochemical pathways, including those involved in antibacterial, antifungal, anticancer, anti-inflammatory, and antimycobacterial activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities .
properties
IUPAC Name |
2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-3-6-13-14(7-9)18-15(17-13)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOSZJCKGNNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline | |
CAS RN |
293737-75-4 |
Source
|
Record name | 2-METHYL-5-(6-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.